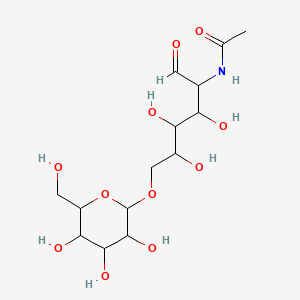

N-Acetylallolactosamine

説明

N-Acetylallolactosamine (Galβ1-6GlcNAc) is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-6 glycosidic bond. It is an isomer of N-acetyllactosamine (Galβ1-4GlcNAc), differing only in the position of the glycosidic linkage. This structural variation significantly impacts its biochemical properties and applications. N-Acetylallolactosamine is less common in natural glycoconjugates compared to its β1-4 counterpart but serves as a critical intermediate in synthetic glycobiology, particularly for generating branched oligosaccharides or specialized glycoclusters .

特性

分子式 |

C14H25NO11 |

|---|---|

分子量 |

383.35 g/mol |

IUPAC名 |

N-[3,4,5-trihydroxy-1-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18) |

InChIキー |

FGYNENQLWILFLQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: N-Acetylallolactosamine can be synthesized through enzymatic methods using glycosyltransferases or glycosidases. One common method involves the use of β-galactosidase from Bacillus circulans, which facilitates the transfer of galactose to N-acetylglucosamine. The reaction is typically conducted at 15°C and pH 5.0, resulting in high yields with minimal contamination from its isomer, N-acetyllactosamine .

Industrial Production Methods: Industrial production of N-Acetylallolactosamine often involves the use of β-galactosidase enzymes to ensure high regioselectivity and yield. The process may include steps to purify the compound from mixtures containing its isomers, such as treating the mixture with β-galactosidase capable of cleaving β-1,6-glycoside bonds .

化学反応の分析

反応の種類: N-アセチルアロラクトサミンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応する酸を生成するために酸化することができます。

還元: 還元反応により、アルコール誘導体に変換することができます。

置換: 置換反応により、分子にさまざまな官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 目的の置換に応じて、さまざまな試薬を制御された条件下で使用することができます。

主要な生成物: これらの反応から生成される主要な生成物には、酸化された酸、還元されたアルコール、置換された誘導体などがあり、これらはさまざまな用途でさらに利用できます .

科学的研究の応用

N-アセチルアロラクトサミンは、科学研究において幅広い用途を持っています。

化学: 複雑な炭水化物と糖複合体の合成のための出発物質として使用されます。

生物学: 細胞認識と分化の過程の研究において役割を果たします。

医学: 特定の炭水化物結合タンパク質を標的とする治療薬の開発に関与しています。

作用機序

N-アセチルアロラクトサミンは、レクチンなどの特定の炭水化物結合タンパク質と相互作用することで効果を発揮します。これらの相互作用は、細胞間コミュニケーションや免疫応答など、さまざまな生物学的プロセスを促進します。 この化合物の分子標的には、腫瘍の増殖と転移に関与するガレクチンが含まれます .

類似化合物:

N-アセチルラクトサミン: 構造は似ていますが、グリコシド結合が異なる密接に関連する化合物です。

N-アセチル-D-グルコサミン: 同様の生物学的用途に使用される別の関連化合物です。

N-アセチルノイラミン酸: シアル酸生物学における役割で知られています。

独自性: N-アセチルアロラクトサミンは、その特定のグリコシド結合と赤血球凝集媒介因子の分化における役割により、独自性があります。 これは、特定の生物学的相互作用とプロセスの研究において特に価値があります .

類似化合物との比較

Comparison with Similar Compounds

Structural Differences

The primary distinction between N-acetylallolactosamine and related disaccharides lies in the glycosidic bond orientation:

- N-Acetylallolactosamine (Galβ1-6GlcNAc) : Features a β1-6 linkage, enabling structural flexibility and branching in oligosaccharides.

- N-Acetyllactosamine (Galβ1-4GlcNAc) : Contains a β1-4 linkage, forming linear chains predominant in human milk oligosaccharides and glycoproteins .

- Lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) : A tetrasaccharide incorporating N-acetyllactosamine as a repeating unit, highlighting its role in extending glycan chains .

Physicochemical Properties

Both isomers share the molecular formula C₁₄H₂₅NO₁₁ (molecular weight: 383.35 g/mol) but exhibit distinct physical behaviors due to linkage differences:

- Solubility : N-Acetyllactosamine has higher aqueous solubility, favoring its incorporation into hydrophilic glycoconjugates.

- Crystallinity : N-Acetylallolactosamine’s β1-6 linkage introduces steric hindrance, reducing crystallinity compared to the linear β1-4 isomer .

Data Table: Key Comparative Features

Research Findings and Implications

- Synthetic Utility: N-Acetylallolactosamine’s β1-6 linkage is pivotal for creating biomimetic branched glycans, which are challenging to achieve with β1-4 isomers. This property is exploited in designing glycan-based vaccines and diagnostics .

- Lectins and Binding : While N-acetyllactosamine is a high-affinity ligand for galectins, N-acetylallolactosamine’s branched structure may modulate binding specificity, offering insights into pathogen-host interactions .

- Scalability Challenges : The lower yield of N-acetylallolactosamine underscores the need for improved enzymatic or chemoenzymatic strategies to enhance production efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。